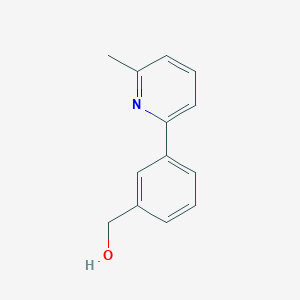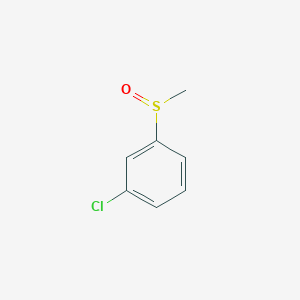
2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene is an organic compound with the molecular formula C7H4Br2ClF. It is a halogenated derivative of methylbenzene, featuring bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Methylation: The addition of a methyl group to the benzene ring, often achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitutions where halogen atoms are replaced by other functional groups.
Oxidation and Reduction: Reactions involving the gain or loss of electrons, leading to changes in the oxidation state of the compound.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation may produce carboxylic acids or ketones.
科学的研究の応用
2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of multiple halogen atoms enhances its reactivity, allowing it to participate in various chemical transformations. The pathways involved often include the formation of reactive intermediates, such as carbocations or radicals, which facilitate the substitution or addition reactions.
類似化合物との比較
Similar Compounds
- 2,3-Dibromo-1-chloro-4-fluoro-5-methylbenzene
- 1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene
- 2,3-Dibromo-5-chloro-4-fluoro-1-methylbenzene
Uniqueness
2,3-Dibromo-1-chloro-5-fluoro-4-methylbenzene is unique due to its specific arrangement of halogen atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for targeted synthetic applications and research studies.
特性
IUPAC Name |
2,3-dibromo-1-chloro-5-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c1-3-5(11)2-4(10)7(9)6(3)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKYGDLOXCHXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-tert-Butyl 1-[(pyridin-4-yl)carbonyl]pyrrolidin-3-ylcarbamate](/img/structure/B7985685.png)










![(1S,4R)-3-(propan-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7985759.png)


